3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid 3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1707392-13-9
VCID: VC6432757
InChI: InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17)
SMILES: CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H12ClNO4S2
Molecular Weight: 345.81

3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid

CAS No.: 1707392-13-9

Cat. No.: VC6432757

Molecular Formula: C13H12ClNO4S2

Molecular Weight: 345.81

* For research use only. Not for human or veterinary use.

3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid - 1707392-13-9

Specification

CAS No. 1707392-13-9
Molecular Formula C13H12ClNO4S2
Molecular Weight 345.81
IUPAC Name 3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17)
Standard InChI Key SNDJYTQOGJSWBP-UHFFFAOYSA-N
SMILES CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid, reflecting its core structure: a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a sulfamoyl moiety linked to a 4-chlorophenyl group . Synonyms include:

  • 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid

  • CHEMBL372227

  • SCHEMBL3917516 .

Molecular Geometry and Conformational Analysis

The compound’s 2D structure (SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl) reveals a planar thiophene ring connected to a sulfonamide group, which adopts a tetrahedral geometry around the sulfur atom . Density Functional Theory (DFT) studies on analogous nitroheterocycles suggest that the sulfonamide bridge enhances electron-deficient characteristics, which may facilitate interactions with bacterial nitroreductases .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight317.8 g/molPubChem
Solubility (QPlogS)-3.53 to -5.13 (predicted)DFT Analysis
Log P (Octanol-Water)2.1 (estimated)DrugBank
HOMO/LUMO Gap-0.09 to -0.13 eVDFT Analysis

Synthesis and Structural Modifications

Synthetic Pathways

The compound is synthesized via acid-catalyzed Claisen-Schmidt condensation, followed by cyclization under microwave-assisted conditions . Key intermediates include chalcone derivatives, which are subsequently functionalized with sulfonamide groups. The final product is purified using chromatographic techniques, with structural confirmation via FT-IR, NMR, and mass spectrometry .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Substituents: Para-substituted electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antimycobacterial activity, as seen in analogs with MIC values ≤5.71 μM .

  • Solubility Optimization: Cyclization of chalcone intermediates improves aqueous solubility by 2–3 fold, attributed to increased solvation free energy (-10.787 to -12.387 kcal/mol) .

  • Nitroreductase Activation: Computational studies indicate that the LUMO energy (-0.11 to -0.09 eV) aligns with bacterial nitroreductase substrate requirements, suggesting prodrug potential .

Computational and Experimental Validation

Density Functional Theory (DFT) Insights

  • Electrostatic Potential Maps: Localized negative charges near the sulfonamide oxygen atoms facilitate hydrogen bonding with biological targets .

  • Solvation Dynamics: Molecular dynamics simulations predict enhanced solubility for cyclized derivatives, consistent with experimental solubility assays .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 12.1 ppm corresponds to the carboxylic acid proton .

  • FT-IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asym. stretch) validate functional groups .

Challenges and Future Directions

Formulation Strategies

Given its moderate solubility, prodrug derivatization (e.g., esterification of the carboxylic acid) could enhance oral bioavailability . Co-crystallization studies, as explored in cyclobutane carboxylate analogs, may further improve physicochemical properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator